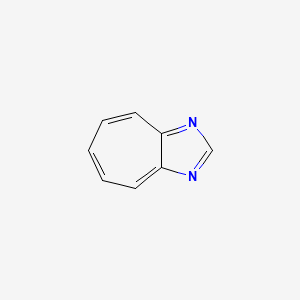

Cycloheptimidazole

Vue d'ensemble

Description

Cycloheptimidazole (CHI) is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one carbon atom. It has gained attention in recent years due to its potential applications in scientific research. CHI exhibits a unique structure and properties that make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Luminescence Turn-On Sensing of Anions

Cyclo[2]benzimidazole, a derivative of cycloheptimidazole, demonstrates a notable increase in luminescence efficiency when binding with anions. This is attributed to the inhibition of the excited-state intramolecular proton-transfer (ESIPT) pathway upon anion binding, which is initially responsible for non-radiative deactivation in photoexcited cyclo[2]benzimidazole (Abraham et al., 2011).

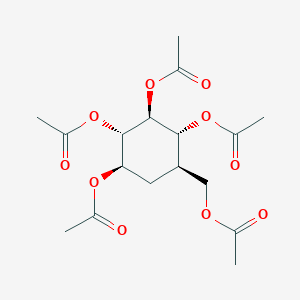

Improvement of Drug Properties

Cyclodextrins, related to cycloheptimidazole, have been used to modify the physicochemical properties of hydrophobic drugs. They enhance the solubility and dissolution rate of drugs like albendazole, improving their therapeutic efficacy (García et al., 2014).

Treatment of Vaginal Candidiasis

Cyclodextrins, structurally similar to cycloheptimidazole, have been used in bioadhesive tablets for treating vaginal candidiasis. They form inclusion complexes with drugs like itraconazole to enhance water solubility and reduce side effects, while maintaining antifungal activity (Cevher et al., 2014).

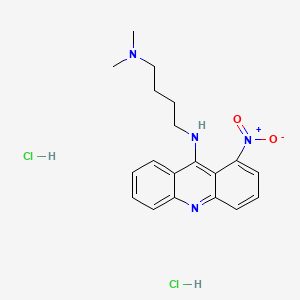

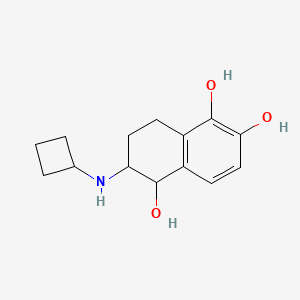

Development of Anticancer Agents

Benzimidazole, a core structure in cycloheptimidazole, is being explored for its potential in anticancer therapy. Its structural similarity to nucleotides in the human body makes it a significant pharmacophore in medicinal chemistry (Yadav et al., 2016).

Improving Antimicrobial Activities

Benzimidazole and its derivatives, including cycloheptimidazole, have demonstrated a range of antimicrobial activities. They are effective against various infections due to their inhibitory activities and favorable selectivity ratio (Singh et al., 2012).

Anti-Inflammatory Drug Development

Benzimidazole derivatives, related to cycloheptimidazole, are gaining attention as potential anti-inflammatory agents. The substituents on the benzimidazole ring significantly contribute to their anti-inflammatory activity (Veerasamy et al., 2021).

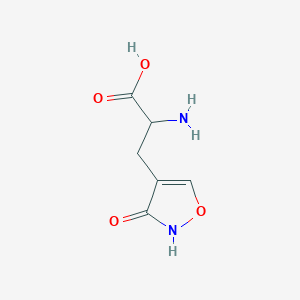

Broad Spectrum Antiparasitic and Antibacterial Activity

Nitroheterocyclic compounds, which include 5- and 2-nitroimidazoles related to cycloheptimidazole, show therapeutic potential against a variety of protozoan and bacterial infections. They have been used in treatments for giardiasis, trichomoniasis, and other infections (Raether & Hänel, 2003).

Propriétés

IUPAC Name |

cyclohepta[d]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-7-8(5-3-1)10-6-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGSSIJHLUDJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=NC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348532 | |

| Record name | Cycloheptimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptimidazole | |

CAS RN |

275-94-5 | |

| Record name | Cycloheptimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

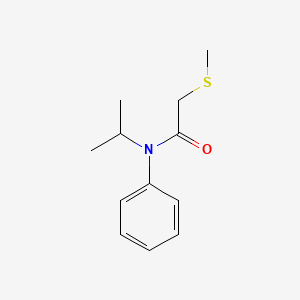

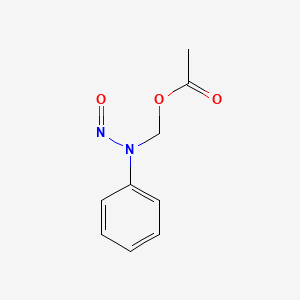

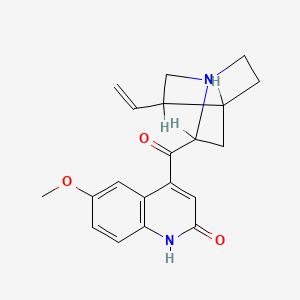

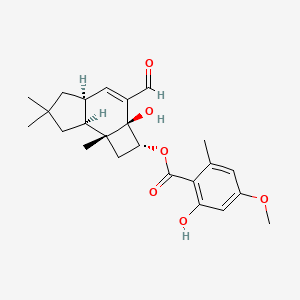

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-7,9-dihydropurin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1218369.png)